molecular formula C35H38N4O6 B563762 S-(+)-Manidipine-d4 CAS No. 1217836-12-8

S-(+)-Manidipine-d4

货号: B563762
CAS 编号: 1217836-12-8
分子量: 614.735
InChI 键: ANEBWFXPVPTEET-IXXXVMGUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

S-(+)-Manidipine-d4: is a deuterated form of S-(+)-Manidipine, a calcium channel blocker used primarily for the treatment of hypertension. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. This compound is of interest in both pharmaceutical research and clinical applications due to its potential for improved efficacy and reduced side effects compared to its non-deuterated counterpart .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-Manidipine-d4 involves multiple steps, starting from the appropriate deuterated precursors. The key steps typically include:

    Deuteration: Introduction of deuterium atoms into the precursor molecules.

    Cyclization: Formation of the dihydropyridine ring structure, which is a characteristic feature of calcium channel blockers.

    Chiral Resolution: Separation of the S-(+)-enantiomer from the racemic mixture to obtain the desired stereoisomer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反应分析

Types of Reactions: S-(+)-Manidipine-d4 undergoes various chemical reactions, including:

    Oxidation: Conversion of the dihydropyridine ring to a pyridine ring.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Substitution reactions involving the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions using reagents like halogens and nitrating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their pharmacological properties .

科学研究应用

S-(+)-Manidipine-d4 has a wide range of scientific research applications, including:

作用机制

The mechanism of action of S-(+)-Manidipine-d4 involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This inhibition leads to:

    Vasodilation: Relaxation of blood vessels, resulting in reduced blood pressure.

    Decreased Peripheral Resistance: Lowering the resistance against which the heart must pump, thereby reducing the workload on the heart.

Molecular Targets and Pathways: The primary molecular target is the L-type calcium channel, and the pathway involves the modulation of calcium ion influx into the cells, which is crucial for muscle contraction and vascular tone regulation .

相似化合物的比较

    S-(+)-Manidipine: The non-deuterated form of the compound.

    Amlodipine: Another calcium channel blocker with a similar mechanism of action.

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

Uniqueness: S-(+)-Manidipine-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and potentially improve its pharmacokinetic profile compared to similar compounds. This makes it a valuable compound for further research and development in the field of hypertension treatment .

生物活性

S-(+)-Manidipine-d4 is a deuterated form of manidipine, a calcium channel blocker primarily used for the treatment of hypertension. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Manidipine

Manidipine is classified as a dihydropyridine calcium channel blocker, exhibiting selective inhibition of L- and T-type calcium channels. Its primary mechanism involves blocking voltage-dependent calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure. The deuterated version, this compound, serves as an internal standard in quantitative analyses involving manidipine.

The pharmacological effects of manidipine are attributed to its ability to inhibit calcium influx through specific channels:

  • L-type Calcium Channels : Manidipine binds to these channels on vascular smooth muscle cells, preventing calcium entry and subsequent contraction. This results in vasodilation and lowered blood pressure.
  • T-type Calcium Channels : Unlike many other calcium channel blockers, manidipine also inhibits T-type channels, which are implicated in various physiological processes including cardiac function and smooth muscle contraction .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits intracellular calcium increases induced by endothelin-1 (ET-1) in A7r5 rat vascular smooth muscle cells with an effective dose (ED50) of 1 nM. Additionally, it shows significant inhibition of potassium-induced contractions in isolated dog veins with IC50 values of 2.1 nM for portal veins and 24 nM for femoral veins .

Pharmacokinetics

The pharmacokinetic profile of manidipine includes:

  • Absorption : Tmax is approximately 1.5 hours post-administration.
  • Protein Binding : High protein binding (99%).
  • Metabolism : Extensively metabolized by CYP enzymes with a significant proportion excreted as metabolites (63% feces, 31% urine).
  • Half-Life : Dose-dependent half-lives observed at varying dosages (3.94 h at 5 mg to 7.95 h at 20 mg) .

Case Studies

  • Hypertensive Patients : A study involving essential hypertensive patients indicated that manidipine significantly reduced plasma TNF-alpha levels (-37.1%) and improved insulin resistance (-21.3%), suggesting additional metabolic benefits beyond blood pressure reduction .
  • Comparative Efficacy : In the MARIMBA study, manidipine was compared with amlodipine in non-diabetic patients with metabolic syndrome. Results showed that while both drugs reduced blood pressure and C-reactive protein levels, manidipine uniquely decreased albuminuria and improved insulin sensitivity .

Summary Table of Biological Activity

Parameter This compound Comparison
L-type Channel IC50 2.6 nMAmlodipine (higher IC50)
T-type Channel Inhibition YesNot all CCBs
ED50 for ET-1 Inhibition 1 nM-
Plasma Protein Binding 99%-
Half-Life (20 mg) ~7.95 h-

属性

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m0/s1/i21D2,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBWFXPVPTEET-IXXXVMGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C([C@@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676000
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217836-12-8
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2,6-dimethyl-4-(3-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid monomethyl ester (5 gm), dicyclohexyl carbodiimide (3.08 gm) and dimethylamino pyridine (0.25 gm) in toluene (30 ml) at room temperature was added 2-(4-benzhydryl piperazine-1-yl)ethanol (7.5 gm). Reaction mass was then heated to 70-75° C. for 2 hours. Reaction mass was then cooled to room temperature and filtered. Toluene layer was concentrated under vacuum to get manidipine base (5 gm).
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。